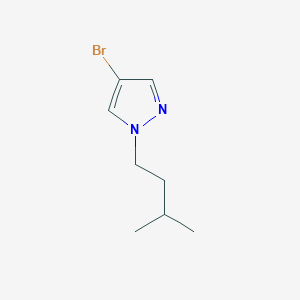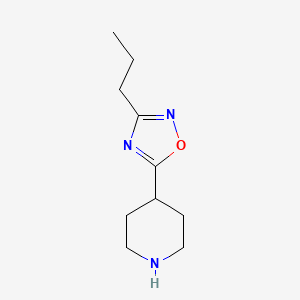
4-ブロモ-1-イソペンチルピラゾール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-isopentylpyrazole is a pyrazole derivative that has garnered attention for its potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom at the fourth position and an isopentyl group at the first position of the pyrazole ring. Its molecular formula is C8H13BrN2, and it has a molecular weight of 217.11 g/mol .
科学的研究の応用
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
Mode of Action
Although the precise mechanism of action remains under investigation, it is hypothesized that 4-Bromo-1-isopentylpyrazole acts by inhibiting key enzymes involved in the production of pro-inflammatory mediators . The compound’s interaction with its targets leads to a decrease in the production of these mediators, thereby potentially exerting anti-inflammatory effects.
生化学分析
Biochemical Properties
4-Bromo-1-isopentylpyrazole plays a significant role in biochemical reactions, particularly due to its anti-inflammatory properties and its inhibitory activity against specific cancer cell lines . This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 4-Bromo-1-isopentylpyrazole interacts with proteins involved in cell proliferation, leading to its potential use in cancer research .
Cellular Effects
The effects of 4-Bromo-1-isopentylpyrazole on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to inhibit the proliferation of specific cancer cell lines, suggesting its potential as an anti-cancer agent . Furthermore, 4-Bromo-1-isopentylpyrazole affects cell signaling pathways involved in inflammation, thereby reducing inflammatory responses .
Molecular Mechanism
At the molecular level, 4-Bromo-1-isopentylpyrazole exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting their activity and thereby modulating biochemical pathways . For example, its binding to enzymes involved in inflammatory pathways results in the inhibition of these enzymes, leading to reduced inflammation . Additionally, 4-Bromo-1-isopentylpyrazole can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-isopentylpyrazole have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-1-isopentylpyrazole remains stable under specific conditions, maintaining its inhibitory activity against cancer cell lines and its anti-inflammatory properties . Prolonged exposure to certain conditions may lead to its degradation, reducing its efficacy .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-isopentylpyrazole vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and anti-cancer properties without causing adverse effects . At higher doses, toxic effects may be observed, including potential damage to vital organs . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing toxicity .
Metabolic Pathways
4-Bromo-1-isopentylpyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. Its interaction with specific enzymes can influence metabolic flux and alter metabolite levels . For instance, the compound’s inhibitory activity against enzymes involved in inflammatory pathways can lead to reduced production of inflammatory mediators .
Transport and Distribution
Within cells and tissues, 4-Bromo-1-isopentylpyrazole is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of 4-Bromo-1-isopentylpyrazole is essential for optimizing its therapeutic applications .
Subcellular Localization
The subcellular localization of 4-Bromo-1-isopentylpyrazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within cells can influence its interactions with biomolecules and its overall efficacy in modulating biochemical pathways .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-isopentylpyrazole typically involves the reaction of 4-bromopyrazole with 1-bromo-3-methylbutane. The reaction is carried out under anhydrous conditions, often using a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A base, such as potassium carbonate (K2CO3), is used to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
While specific industrial production methods for 4-Bromo-1-isopentylpyrazole are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromine-containing reagents.
化学反応の分析
Types of Reactions
4-Bromo-1-isopentylpyrazole can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The isopentyl group can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrazoles.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of dihydropyrazole derivatives.
類似化合物との比較
Similar Compounds
4-Bromopyrazole: Lacks the isopentyl group, making it less hydrophobic and potentially less bioactive.
1-Isopentylpyrazole: Lacks the bromine atom, which may reduce its reactivity in nucleophilic substitution reactions.
4-Chloro-1-isopentylpyrazole: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
Uniqueness
4-Bromo-1-isopentylpyrazole is unique due to the presence of both the bromine atom and the isopentyl group, which confer distinct chemical and biological properties. The bromine atom enhances its reactivity in substitution reactions, while the isopentyl group increases its hydrophobicity, potentially improving its interaction with biological targets.
特性
IUPAC Name |
4-bromo-1-(3-methylbutyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13BrN2/c1-7(2)3-4-11-6-8(9)5-10-11/h5-7H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQJFVJRFQJOBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C=N1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631519 |
Source


|
| Record name | 4-Bromo-1-(3-methylbutyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847818-48-8 |
Source


|
| Record name | 4-Bromo-1-(3-methylbutyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-(1-Adamantyl)-4,5-dimethoxyphenyl]amine](/img/structure/B1290650.png)
![4,6-Dimethylisoxazolo[5,4-b]pyridin-3-amine](/img/structure/B1290651.png)





![7-amino-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one hydrochloride](/img/structure/B1290670.png)




![3-Bromo-6,8-dichloroimidazo[1,2-a]pyridine](/img/structure/B1290678.png)

